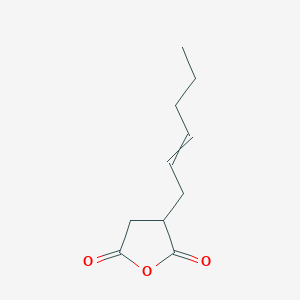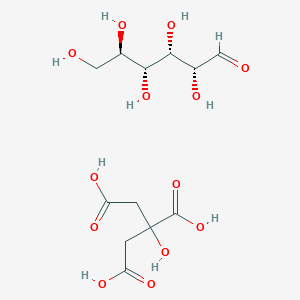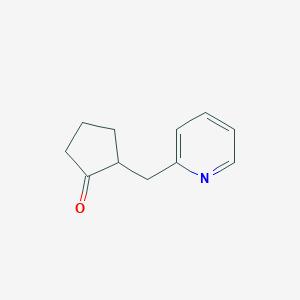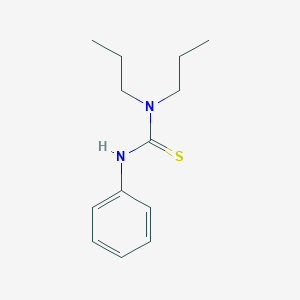
Hex-2-enylsuccinic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-2-enylsuccinic anhydride is an organic compound with the molecular formula C10H14O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a hex-2-enyl group. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hex-2-enylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with hex-2-en-1-ol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Hex-2-enylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hex-2-enylsuccinic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Alcoholysis: Alcohols, acidic or basic catalysts.
Aminolysis: Amines, often under mild heating.
Major Products Formed:
Hydrolysis: Hex-2-enylsuccinic acid.
Alcoholysis: Hex-2-enylsuccinic esters.
Aminolysis: Hex-2-enylsuccinic amides.
Wissenschaftliche Forschungsanwendungen
Hex-2-enylsuccinic anhydride is utilized in various scientific research applications, including:
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers with specific properties.
Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Surface Coatings: Employed in the formulation of surface coatings to enhance adhesion and durability.
Wirkmechanismus
The mechanism of action of hex-2-enylsuccinic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic attack by water, alcohols, or amines, leading to the formation of corresponding acids, esters, or amides. The molecular targets are typically nucleophiles that can attack the carbonyl carbon of the anhydride group.
Vergleich Mit ähnlichen Verbindungen
Succinic Anhydride: Lacks the hex-2-enyl group, making it less hydrophobic.
Hex-2-enylsuccinic Acid: The hydrolyzed form of hex-2-enylsuccinic anhydride.
Hex-2-enylsuccinic Esters: Formed through the reaction with alcohols.
Uniqueness: this compound is unique due to the presence of the hex-2-enyl group, which imparts specific hydrophobic properties and reactivity. This makes it particularly useful in applications where such characteristics are desired.
Eigenschaften
CAS-Nummer |
10500-34-2 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-hex-2-enyloxolane-2,5-dione |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h4-5,8H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
VWXVGDSPDMSWFP-UHFFFAOYSA-N |
SMILES |
CCCC=CCC1CC(=O)OC1=O |
Isomerische SMILES |
CCC/C=C/CC1CC(=O)OC1=O |
Kanonische SMILES |
CCCC=CCC1CC(=O)OC1=O |
Key on ui other cas no. |
10500-34-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















